molecular formula C26H23NO4 B8059312 Fmoc-cis-DL-3-phenyl-Pro-OH

Fmoc-cis-DL-3-phenyl-Pro-OH

Cat. No.: B8059312
M. Wt: 413.5 g/mol
InChI Key: XZINBBVSLWSWBO-UHFFFAOYSA-N
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Description

Fmoc-cis-DL-3-phenyl-Pro-OH is a complex organic compound with the molecular formula C26H23NO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-cis-DL-3-phenyl-Pro-OH typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. One common method includes the reaction of the corresponding protected amino acid with sodium azide (NaN3) using isobutoxycarbonyl chloride (IBC-Cl) or acid chloride . The compound is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Fmoc-cis-DL-3-phenyl-Pro-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Fmoc-cis-DL-3-phenyl-Pro-OH has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Fmoc-cis-DL-3-phenyl-Pro-OH involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with other molecules, facilitating various chemical reactions and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-cis-DL-3-phenyl-Pro-OH is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes and participate in various reactions makes it valuable for research and industrial applications.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZINBBVSLWSWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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